molecular formula C7H11ClN2 B2653157 4-chloro-1-isopropyl-5-methyl-1H-imidazole CAS No. 1855938-03-2

4-chloro-1-isopropyl-5-methyl-1H-imidazole

Cat. No. B2653157
CAS RN: 1855938-03-2
M. Wt: 158.63
InChI Key: DKCFEBMQQBPTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-isopropyl-5-methyl-1H-imidazole, also known as Cl-IMI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in water and organic solvents. Cl-IMI has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

4-chloro-1-isopropyl-5-methyl-1H-imidazole inhibits CDK5 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are critical for neuronal development and function. 4-chloro-1-isopropyl-5-methyl-1H-imidazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
4-chloro-1-isopropyl-5-methyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been found to decrease the phosphorylation of tau protein, a protein that is critical for the formation of neurofibrillary tangles in Alzheimer's disease. 4-chloro-1-isopropyl-5-methyl-1H-imidazole has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is critical for neuronal survival and function. Additionally, 4-chloro-1-isopropyl-5-methyl-1H-imidazole has been shown to decrease the levels of reactive oxygen species (ROS), which are implicated in various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-chloro-1-isopropyl-5-methyl-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of CDK5, making it a valuable tool for studying the role of CDK5 in neuronal development and function. 4-chloro-1-isopropyl-5-methyl-1H-imidazole is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using 4-chloro-1-isopropyl-5-methyl-1H-imidazole in lab experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-chloro-1-isopropyl-5-methyl-1H-imidazole is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-1-isopropyl-5-methyl-1H-imidazole. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential direction is to investigate its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-1-isopropyl-5-methyl-1H-imidazole and its potential side effects.

Synthesis Methods

4-chloro-1-isopropyl-5-methyl-1H-imidazole can be synthesized by the reaction of 4-chloro-1H-imidazole with isopropylmagnesium bromide and methyl iodide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is then purified by recrystallization.

Scientific Research Applications

4-chloro-1-isopropyl-5-methyl-1H-imidazole has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a critical role in neuronal development and function. CDK5 has also been implicated in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-chloro-1-isopropyl-5-methyl-1H-imidazole has been shown to inhibit CDK5 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these disorders.

properties

IUPAC Name

4-chloro-5-methyl-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCFEBMQQBPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-isopropyl-5-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.